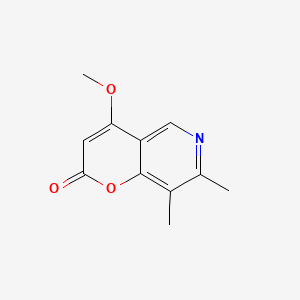
Xanthiside
Vue d'ensemble
Description
Xanthiside, also known as 4-hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde that has been used as a synthetic intermediate in the production of pharmaceuticals, cosmetics, and other chemicals. It has been studied for its potential therapeutic applications in the treatment of a variety of diseases and disorders.
Applications De Recherche Scientifique
Médecine Traditionnelle Chinoise
Le Xanthiside se trouve dans les fruits de Xanthium sibiricum Patr., également connu sous le nom de « Cang-Er-Zi » en médecine traditionnelle chinoise . Ces fruits sont largement utilisés pour traiter divers maux tels que :
Propriétés Anti-Inflammatoires
La fraction n-BuOH de Fructus Xanthii, qui contient du this compound, a montré des propriétés anti-inflammatoires . Elle a été utilisée pour contrôler les maladies inflammatoires médiées par les macrophages .
Activité Cytotoxique
Le this compound a été trouvé pour exposer une activité cytotoxique contre diverses lignées cellulaires cancéreuses. Celle-ci inclut les lignées cellulaires de carcinome pulmonaire (SK-LU-1), de carcinome mammaire humain (MCF-7), de carcinome hépatocellulaire (HepG2) et de mélanome cutané (SK-Mel-2) .
Traitement de la Rhinite Chronique
La rhinite chronique, une inflammation persistante de la muqueuse nasale, est une autre affection qui peut être traitée avec les fruits de Xanthium sibiricum Patr., qui contiennent du this compound .
Traitement du Prurit Cutané
Le prurit cutané, ou démangeaisons, peut également être traité avec les fruits de Xanthium sibiricum Patr .
Traitement des Maux de Tête Dus au Froid
Les fruits de Xanthium sibiricum Patr., qui contiennent du this compound, sont utilisés en médecine traditionnelle chinoise pour le traitement des maux de tête causés par le froid .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Xanthiside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with β-glucosidases, a group of enzymes that hydrolyze β-glucosidic bonds in glucosides These interactions are crucial for the compound’s activity, as β-glucosidases facilitate the release of glucose from this compound, thereby influencing its biochemical behavior
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . This compound can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux. These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This interaction is essential for the compound’s activity, as it enables the subsequent biochemical reactions that this compound participates in. Additionally, this compound may inhibit or activate other enzymes, depending on the specific context and concentration. Changes in gene expression induced by this compound further contribute to its molecular mechanism, as they alter the cellular environment and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses . At higher doses, this compound can have toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This glucose can then enter various metabolic pathways, influencing metabolic flux and the levels of key metabolites. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments this compound’s distribution is crucial for its activity, as it determines the sites of its biochemical interactions and effects
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence this compound’s interactions with biomolecules and its overall biochemical behavior
Propriétés
IUPAC Name |
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSDYSKIVXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



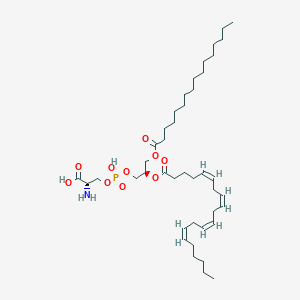

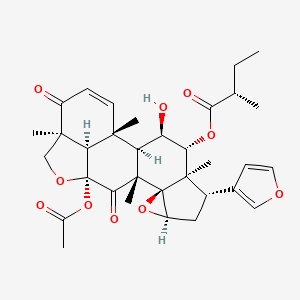


![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)
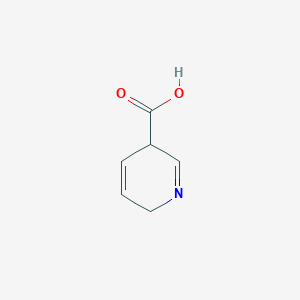
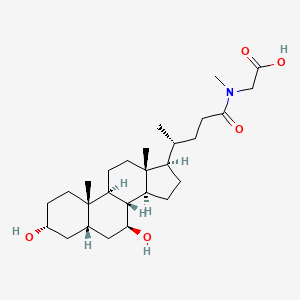


![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)
